1-[5-(2-fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine
Description
1-[5-(2-Fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine is a substituted furan-methanamine derivative characterized by a furan ring substituted at the 5-position with a 2-fluorophenyl group. The methanamine moiety at the furan’s 2-position is further functionalized with a 4-methylbenzyl group.
Properties
Molecular Formula |
C19H18FNO |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C19H18FNO/c1-14-6-8-15(9-7-14)12-21-13-16-10-11-19(22-16)17-4-2-3-5-18(17)20/h2-11,21H,12-13H2,1H3 |
InChI Key |
GMKXGRHXRPKNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the furan ring reacts with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the fluorophenyl and methylphenyl groups, potentially leading to the formation of corresponding aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features make it a candidate for drug discovery and development .
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new drugs for the treatment of various diseases .
Industry
In industry, {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Similarities and Variations
The compound shares a common scaffold with several analogues, differing primarily in substituents on the phenyl ring and the amine side chain. Key structural comparisons include:
- Phenyl Ring Modifications : The 2-fluorophenyl group in the target compound contrasts with halogenated (e.g., 4-bromo-2-chloro in MMV019918) or alkoxy-substituted (e.g., benzyloxy in ) phenyl groups. Fluorine’s electron-withdrawing nature may influence electronic properties and binding interactions compared to bulkier halogens .
- Amine Side Chain : The 4-methylbenzyl group in the target compound enhances hydrophobicity relative to MMV019918’s piperidinylmethyl group, which may confer better solubility due to the tertiary amine .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 2-fluorophenyl and 4-methylbenzyl groups in the target compound likely increase logP compared to MMV019918, which contains a polar piperidinylmethyl group. This may affect membrane permeability and blood-brain barrier penetration .
- Solubility : MMV019918’s piperidinylmethyl group enhances aqueous solubility via protonation at physiological pH, whereas the target compound’s hydrophobic benzyl group may reduce solubility .
- pKa : The amine pKa (~8–9) is influenced by substituents; electron-withdrawing groups (e.g., fluorine) may lower basicity compared to unsubstituted analogues .
Biological Activity
The compound 1-[5-(2-fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, one method includes the reaction of 5-(2-fluorophenyl)-furan-2-yl derivatives with N-(4-methylbenzyl) amine in an appropriate solvent, leading to the formation of the desired product with moderate to high yields. The purity and structural integrity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activities. For example, a study reported that derivatives with furan moieties showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HSC-3 (oral squamous cell carcinoma). The IC50 values for these compounds ranged from 7.5 μM to 10 μM, indicating their potency against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1g | MCF-7 | 10 |
| x-1 | HSC-3 | 7.5 |
In addition, a synergistic effect was observed when these compounds were used in combination with established chemotherapeutics like gefitinib and 5-fluorouracil, which enhances their therapeutic potential .
Anti-inflammatory Activity
The anti-inflammatory properties of related furan derivatives have also been documented. These compounds demonstrated notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, one derivative showed an IC50 value of 2.8 μM against COX-1, indicating a strong anti-inflammatory effect .
The mechanism underlying the biological activity of This compound may involve several pathways:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Case Studies
A notable case study involved a series of furan derivatives where researchers evaluated their effects on cancer cell proliferation. The study found that specific structural modifications significantly enhanced their cytotoxicity and selectivity towards cancer cells compared to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
